molecular formula C14H12N2O2 B1333288 [1,1'-Biphenyl]-4,4'-dicarboxamide CAS No. 46902-08-3

[1,1'-Biphenyl]-4,4'-dicarboxamide

Cat. No.: B1333288
CAS No.: 46902-08-3
M. Wt: 240.26 g/mol
InChI Key: IJUKXLYWNIOUOH-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4,4’-dicarboxamide is an organic compound characterized by two benzene rings connected by a single bond, with each benzene ring bearing a carboxamide group at the para position

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxamide typically involves the reaction of 4,4’-dicarboxylic acid derivatives of biphenyl with ammonia or amines. One common method includes the use of 4,4’-biphenyldicarboxylic acid chloride, which reacts with ammonia to form the desired dicarboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4,4’-dicarboxamide may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: [1,1’-Biphenyl]-4,4’-dicarboxamide is unique due to its dual amide functionalities, which confer distinct chemical reactivity and potential for hydrogen bonding. This makes it particularly useful in the design of supramolecular structures and materials with specific properties .

Properties

IUPAC Name

4-(4-carbamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-13(17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(16)18/h1-8H,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUKXLYWNIOUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379298
Record name [1,1'-biphenyl]-4,4'-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46902-08-3
Record name [1,1'-biphenyl]-4,4'-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes [1,1'-Biphenyl]-4,4'-dicarboxamide and its derivatives attractive for MOF synthesis?

A1: this compound and its derivatives are attractive ligands for MOF synthesis due to their:

  • Multiple Coordination Sites: The molecule possesses multiple nitrogen and oxygen atoms capable of coordinating with metal ions, allowing for diverse framework architectures. For example, in one study, the derivative N,N'-bis(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide coordinated to Zn(II) ions through both its carboxylate oxygen and pyridine nitrogen atoms. []
  • Structural Rigidity: The biphenyl core provides rigidity, influencing the overall structure and porosity of the resulting MOFs. []

Q2: Can you give an example of how this compound derivatives influence MOF structure?

A: Absolutely. Researchers synthesized a MOF using N4,N4′-di(pyridin-3-yl)-[1,1′-biphenyl]-4,4′-dicarboxamide as a ligand and cadmium as the metal ion. The resulting structure was a threefold interpenetrating dia net, a specific type of network topology commonly observed in MOFs. [] This demonstrates how the ligand's structure directly influences the final framework architecture.

Q3: How does the presence of this compound impact the properties of MOFs?

A3: The incorporation of this compound or its derivatives can significantly impact MOF properties:

  • Porosity and Gas Adsorption: The rigid structure of the ligand contributes to the formation of porous frameworks. For instance, a MOF synthesized with N4,N4′-di(pyridin-3-yl)-[1,1′-biphenyl]-4,4′-dicarboxamide exhibited a significant potential porosity, reaching 66.6%. [] This porosity is crucial for applications such as gas storage and separation.
  • Luminescence: Some MOFs containing this compound derivatives exhibit luminescence properties, making them potentially useful in sensing applications. [, ]
  • CO2 Selectivity: The free-standing acylamide groups within these MOFs contribute to a unique affinity towards CO2, demonstrating their potential for selective CO2 capture. []

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